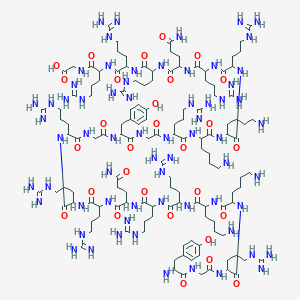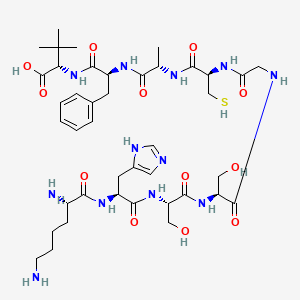
303052-45-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Neuropeptide Y (29-64) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of Neuropeptide Y (29-64) involves large-scale SPPS. The process is automated to ensure high efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Neuropeptide Y (29-64) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be cleaved by specific proteases .
Common Reagents and Conditions
The hydrolysis of Neuropeptide Y (29-64) can be catalyzed by acidic or basic conditions. Enzymatic degradation involves the use of proteases such as trypsin and chymotrypsin, which cleave the peptide at specific sites .
Major Products Formed
The major products formed from the hydrolysis and enzymatic degradation of Neuropeptide Y (29-64) are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Neuropeptide Y (29-64) has several scientific research applications:
Mechanism of Action
Neuropeptide Y (29-64) exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G protein-coupled receptor family. Upon binding, the peptide activates intracellular signaling pathways that regulate various physiological processes, including neurotransmitter release, hormone secretion, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Neuropeptide Y (1-36)
- Neuropeptide Y (3-36)
- Neuropeptide Y (22-36)
Uniqueness
Neuropeptide Y (29-64) is unique due to its specific amino acid sequence, which confers distinct biological activities compared to other fragments of Neuropeptide Y. Its ability to selectively bind to certain receptors and activate specific signaling pathways makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
303052-45-1 |
|---|---|
Molecular Formula |
C₁₈₉H₂₈₄N₅₄O₅₈S |
Molecular Weight |
4272.70 |
sequence |
One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








